methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 387831-28-9
VCID: VC21485328
InChI: InChI=1S/C22H17ClN4O3S/c1-12-7-8-13(9-24)21(27-12)31-11-17-19(22(28)29-2)18(15(10-25)20(26)30-17)14-5-3-4-6-16(14)23/h3-8,18H,11,26H2,1-2H3
SMILES: CC1=NC(=C(C=C1)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)OC
Molecular Formula: C22H17ClN4O3S
Molecular Weight: 452.9g/mol

methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate

CAS No.: 387831-28-9

Cat. No.: VC21485328

Molecular Formula: C22H17ClN4O3S

Molecular Weight: 452.9g/mol

* For research use only. Not for human or veterinary use.

methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate - 387831-28-9

Specification

CAS No. 387831-28-9
Molecular Formula C22H17ClN4O3S
Molecular Weight 452.9g/mol
IUPAC Name methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
Standard InChI InChI=1S/C22H17ClN4O3S/c1-12-7-8-13(9-24)21(27-12)31-11-17-19(22(28)29-2)18(15(10-25)20(26)30-17)14-5-3-4-6-16(14)23/h3-8,18H,11,26H2,1-2H3
Standard InChI Key QDRUMSXMRKGZJR-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)OC
Canonical SMILES CC1=NC(=C(C=C1)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₂H₁₇ClN₄O₃S, with a molecular weight of 452.9 g/mol . Key structural characteristics include:

  • A central pyran ring with an amino group at the 6-position and a cyano group at the 5-position.

  • A 2-chlorophenyl substituent at the 4-position, introducing steric and electronic effects.

  • A methylpyridinyl sulfanylmethyl group at the 2-position, enhancing solubility and coordination potential .

Table 1: Key Spectral Data

PropertyValue/PeakSource
IR (KBr)3425 cm⁻¹ (N–H), 2194 cm⁻¹ (C≡N), 1684 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆)δ 1.03 (t, CH₃), 2.30 (s, CH₃), 6.95 (s, NH₂), 7.15–7.35 (d, aromatic H)
XLogP33.8
Hydrogen Bond Donors1
Topological Polar SA147 Ų

The compound’s crystalline nature is confirmed by X-ray diffraction (XRD) in related pyran derivatives .

Synthetic Routes and Reaction Mechanisms

Multicomponent Condensation

The compound is synthesized via multicomponent reactions (MCRs) involving:

  • Aldehydes (e.g., 2-chlorobenzaldehyde), malononitrile, and methyl acetoacetate under basic conditions.

  • Catalysts such as Fe₃O₄@NFC@Co(II) achieve yields of 85–92% under optimized conditions.

Green Chemistry Approaches

Solvent-free protocols using KF-Al₂O₃ or microwave-assisted methods reduce reaction times to 15–30 minutes while maintaining yields >85%.

Table 2: Comparative Synthesis Methods

MethodCatalystYield (%)Temperature (°C)Reference
Conventional MCRTriethylamine70–8060–80
Heterogeneous CatalysisFe₃O₄@NFC@Co(II)85–9260–80
Microwave-AssistedNone>85100 (microwave)
CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
Ethyl 6-amino-4-(2-chlorophenyl) derivative0.250.50
Metal complexes (Co(II), Cr(III))0.15–0.300.45–0.75

The sulfanylmethyl and cyano groups likely enhance membrane permeability and target binding .

Antitumor Activity

Pyran derivatives with similar substituents show inhibitory effects against cancer cell lines (IC₅₀ < 550 nM) . The 2-chlorophenyl group may intercalate DNA or inhibit topoisomerases .

Mechanistic Insights

Enzyme Inhibition

The compound’s cyano and amino groups facilitate hydrogen bonding with enzymatic active sites. For instance:

  • Cyano groups interact with serine residues in bacterial penicillin-binding proteins .

  • Sulfanylmethyl moieties coordinate with metal ions in metalloenzymes, disrupting catalytic activity .

DNA Interaction

Mixed-ligand metal complexes of related pyran derivatives bind DNA via intercalation, as evidenced by UV-vis spectral shifts (Δλ = 15–20 nm) .

Structural Modifications and SAR

Substituent Effects

  • 2-Chlorophenyl vs. 4-Chlorophenyl: Ortho-substitution reduces yields by 7–11% compared to para-substituted analogs due to steric hindrance.

  • Methylpyridinyl Group: Enhances solubility and stabilizes metal complexes via N,S-chelation .

Table 4: Substituent Impact on Bioactivity

Substituent PositionAntibacterial MIC (µg/mL)Antifungal MIC (µg/mL)Reference
2-Chlorophenyl0.25–0.751.2–2.0
4-Methoxyphenyl0.45–1.101.5–2.5

Future Directions

Drug Development

  • Optimization: Introduce fluorinated groups to improve metabolic stability .

  • Nanoparticle Formulations: Encapsulation in Fe₃O₄-based carriers could enhance bioavailability .

Environmental Applications

Pyran derivatives are being explored as green catalysts for organic transformations, leveraging their recyclability and low toxicity.

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